N-(2-(diethylamino)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic organic compound notable for its potential biological activity and applications in medicinal chemistry. The compound's molecular formula is , with a molecular weight of approximately 356.43 g/mol. It has been classified within the broader category of triazine derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory and anti-cancer activities.
The synthesis of N-(2-(diethylamino)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic reactions. While specific detailed methodologies are not extensively documented in the provided sources, general approaches in the synthesis of similar triazine derivatives include:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are crucial but may vary based on specific laboratory setups and desired yields.
The compound features a complex structure characterized by multiple functional groups and a fused ring system. Its structural representation can be analyzed using various computational chemistry tools that provide insights into bond lengths, angles, and spatial configuration.
InChI=1S/C18H24N6O2/c1-3-22(4-2)11-10-19-16(25)15-17(26)24-13-12-23(18(24)21-20-15)14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3,(H,19,25)This InChI string provides a unique identifier for the compound's structure and can be used for database searches in chemical repositories like PubChem.
The chemical reactivity of N-(2-(diethylamino)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide can be explored through its interactions with various reagents under different conditions:
Understanding these reactions is essential for predicting the compound's behavior in biological systems and its potential metabolic pathways.
While specific data on the mechanism of action for N-(2-(diethylamino)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is limited in available literature, compounds with similar structures often exhibit their biological effects through:
Further research would be necessary to elucidate the precise mechanisms involved with this specific compound.
The physical and chemical properties of N-(2-(diethylamino)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide include:
These properties are significant for determining the compound's stability and suitability for various scientific applications.
N-(2-(diethylamino)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide has potential applications in several scientific fields:
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8
CAS No.: 63451-47-8
CAS No.: 275823-92-2